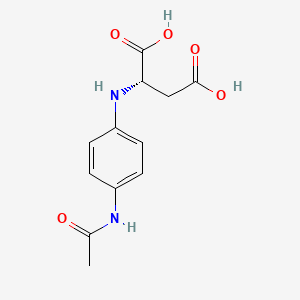![molecular formula C21H17ClN2O2S B14185805 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-73-3](/img/structure/B14185805.png)
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a pyridinyl group, and a thiophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated thiophene derivative.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group can be added through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Piperidinone Ring: The final step involves the formation of the piperidinone ring through a cyclization reaction, which can be achieved using a suitable amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Cyclization: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted benzoyl derivatives, and various heterocyclic compounds.
科学研究应用
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1-[5-(4-Methylbenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a methyl group instead of a chlorine atom.
1-[5-(4-Fluorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a fluorine atom instead of a chlorine atom.
1-[5-(4-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
886462-73-3 |
|---|---|
分子式 |
C21H17ClN2O2S |
分子量 |
396.9 g/mol |
IUPAC 名称 |
1-[5-(4-chlorobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S/c22-16-3-1-15(2-4-16)20(26)19-13-18(14-5-9-23-10-6-14)21(27-19)24-11-7-17(25)8-12-24/h1-6,9-10,13H,7-8,11-12H2 |
InChI 键 |
GIFMZRAPYVXMED-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)


